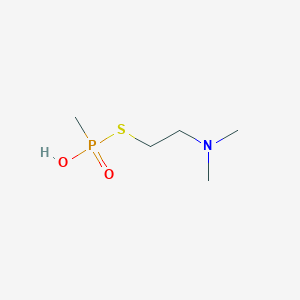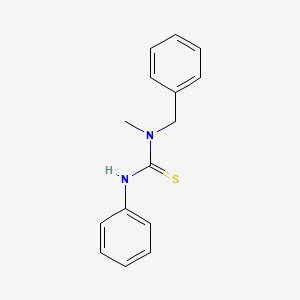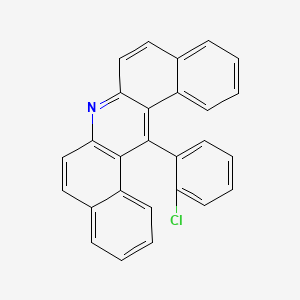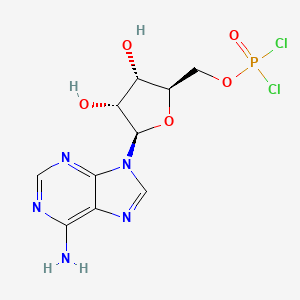![molecular formula C20H20N2O8S B14678629 Bis[4-acetamido-2-carbomethoxyphenyl]sulfone CAS No. 35880-77-4](/img/structure/B14678629.png)
Bis[4-acetamido-2-carbomethoxyphenyl]sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[4-acetamido-2-carbomethoxyphenyl]sulfone is a sulfone compound characterized by its unique structure, which includes two acetamido and two carbomethoxy groups attached to a central sulfone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-acetamido-2-carbomethoxyphenyl]sulfone typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-acetamido-2-carbomethoxyphenyl derivatives using sulfonyl chlorides under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the sulfone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Bis[4-acetamido-2-carbomethoxyphenyl]sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation state compounds.
Reduction: The sulfone group can be reduced to sulfides under specific conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones with higher oxidation states.
Reduction: Corresponding sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Bis[4-acetamido-2-carbomethoxyphenyl]sulfone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism by which Bis[4-acetamido-2-carbomethoxyphenyl]sulfone exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfone group can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Bis(4-hydroxyphenyl)sulfone: Known for its use in polymer synthesis and as a precursor for various pharmaceuticals.
Bis(phenylsulfonyl)methane: Utilized in organic synthesis as a versatile intermediate for the construction of complex molecules.
Uniqueness
Bis[4-acetamido-2-carbomethoxyphenyl]sulfone is unique due to the presence of both acetamido and carbomethoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications where these functional groups are advantageous.
Properties
CAS No. |
35880-77-4 |
|---|---|
Molecular Formula |
C20H20N2O8S |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
methyl 5-acetamido-2-(4-acetamido-2-methoxycarbonylphenyl)sulfonylbenzoate |
InChI |
InChI=1S/C20H20N2O8S/c1-11(23)21-13-5-7-17(15(9-13)19(25)29-3)31(27,28)18-8-6-14(22-12(2)24)10-16(18)20(26)30-4/h5-10H,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
GATXOPXLLIMJGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14678555.png)








![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)


![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
